tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate
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Overview
Description
tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate: is a complex organic compound featuring a tert-butyl group, a thietan-3-ylamino moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate typically involves multiple steps:
Formation of the Thietan-3-ylamine Intermediate: This step involves the synthesis of thietan-3-ylamine, which can be achieved through the reaction of thietane with ammonia or an amine under controlled conditions.
Alkylation Reaction: The thietan-3-ylamine is then alkylated with a suitable alkyl halide to introduce the pentan-3-yl group.
Carbamate Formation: The final step involves the reaction of the alkylated thietan-3-ylamine with tert-butyl chloroformate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thietan-3-ylamino moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation. The thietan-3-ylamino moiety may also interact with biological membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(3-aminopentan-3-yl)carbamate
- tert-Butyl(3-(methylamino)pentan-3-yl)carbamate
- tert-Butyl(3-((thiophen-3-ylamino)methyl)pentan-3-yl)carbamate
Uniqueness
tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[3-[(thietan-3-ylamino)methyl]pentan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2S/c1-6-14(7-2,10-15-11-8-19-9-11)16-12(17)18-13(3,4)5/h11,15H,6-10H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBXIUUSSORZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC1CSC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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